6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
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Overview
Description
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a chloro group, an imidazo[2,1-b][1,3]thiazole ring, and an O-methyloxime functional group.
Mechanism of Action
Target of Action
The primary target of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the body’s response to drugs and toxins.
Result of Action
The activation of CAR by this compound leads to the transcription of genes involved in drug metabolism and transport . This can alter the body’s response to certain drugs and toxins, potentially enhancing drug efficacy or reducing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and chloroformaldehyde
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or oxime groups can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can be utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxaldehyde
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Uniqueness: 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime stands out due to its specific structural features, which confer unique reactivity and potential applications compared to similar compounds. Its chloro group and O-methyloxime functionality contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-12-9-4-5-6(8)10-7-11(5)2-3-13-7/h2-4H,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNWBPKQRIWNG-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=C2N1C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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